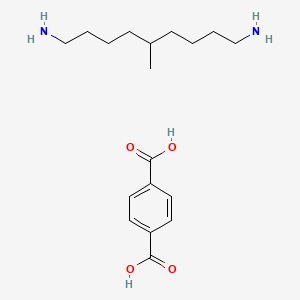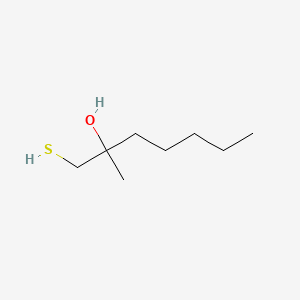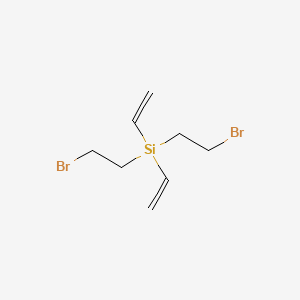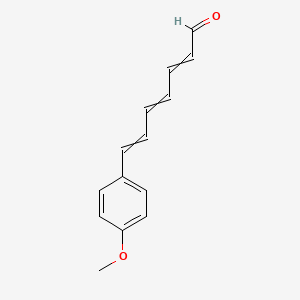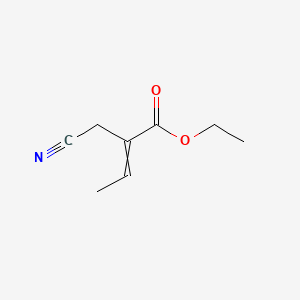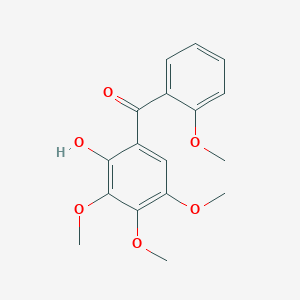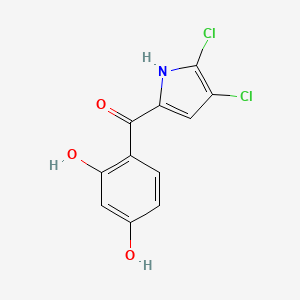![molecular formula C15H19AsN2O3 B14648086 3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54010-99-0](/img/structure/B14648086.png)
3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an arylamine and an organoarsenic group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 3-ethylaniline with an organoarsenic reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is designed to be efficient and scalable, with considerations for cost, safety, and environmental impact.
化学反応の分析
Types of Reactions
3-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while nitration can introduce nitro groups onto the aromatic ring.
科学的研究の応用
3-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
Similar compounds include other organoarsenic compounds, such as:
Arsenic trioxide: Used in medicine for the treatment of certain types of cancer.
Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.
Uniqueness
3-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific structure, which combines an arylamine with an organoarsenic group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
54010-99-0 |
|---|---|
分子式 |
C15H19AsN2O3 |
分子量 |
350.24 g/mol |
IUPAC名 |
3-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-8-6-9-14(17)11-13)15-10-5-4-7-12(15)2;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
InChIキー |
UQDMUEHTUWGXMW-UHFFFAOYSA-N |
正規SMILES |
CC[As](C1=CC=CC(=C1)N)C2=CC=CC=C2C.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


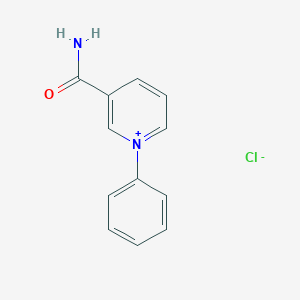
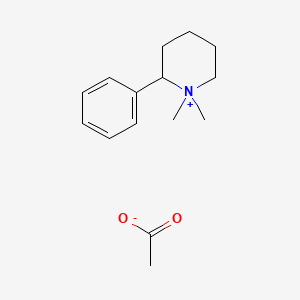
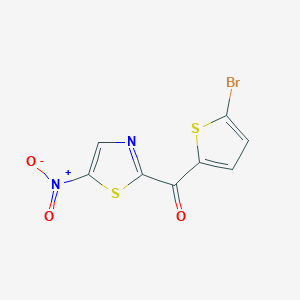
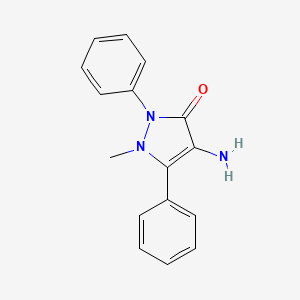
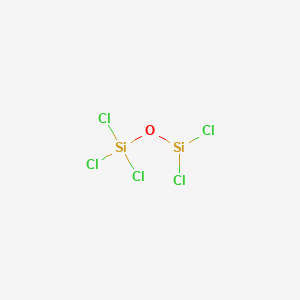
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
